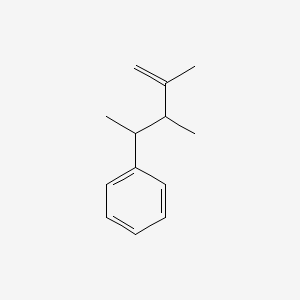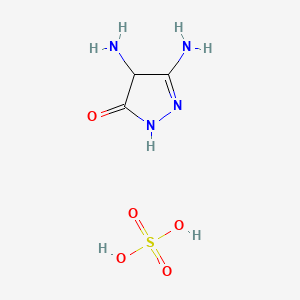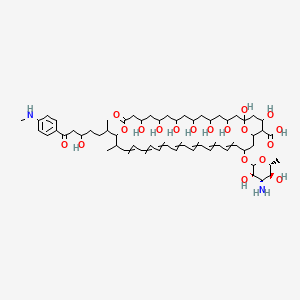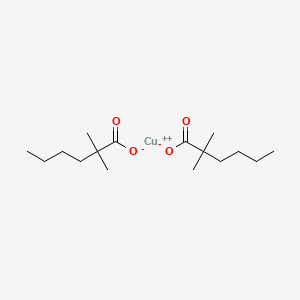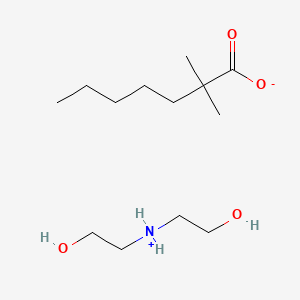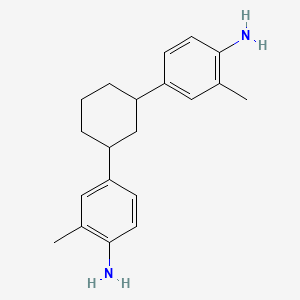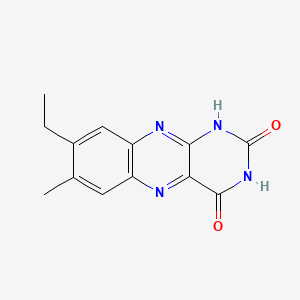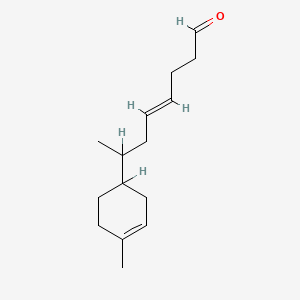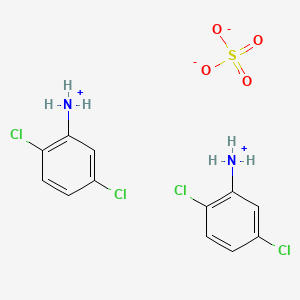![molecular formula C42H84O2 B12659740 [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate](/img/structure/B12659740.png)
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is a complex organic compound It is characterized by its intricate structure, which includes multiple chiral centers and long hydrocarbon chains
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate typically involves several steps:
Formation of the Octadecanoate Backbone: This can be achieved through esterification reactions where octadecanoic acid reacts with an appropriate alcohol under acidic conditions.
Introduction of Chiral Centers: The chiral centers are introduced through stereoselective synthesis methods. This often involves the use of chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry.
Addition of Alkyl Groups: The ethyl, octan-3-yl, and propyl groups are introduced through alkylation reactions. These reactions typically require strong bases and alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale esterification and alkylation processes. The use of continuous flow reactors and advanced purification techniques, such as chromatography, would be essential to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the alkyl chains. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the ester functional group, converting it to an alcohol. Lithium aluminum hydride is a typical reducing agent used for this purpose.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group. Hydrolysis in the presence of a strong base like sodium hydroxide can yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Carboxylic acids and alcohols.
科学的研究の応用
Chemistry
In chemistry, [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is used as a model compound to study stereoselective synthesis and chiral catalysis. Its complex structure makes it an excellent candidate for testing new synthetic methods and catalysts.
Biology
In biology, this compound is studied for its potential as a bioactive molecule. Its long hydrocarbon chains and chiral centers make it a candidate for interactions with biological membranes and proteins.
Medicine
In medicine, this compound is being investigated for its potential as a drug delivery agent. Its ability to interact with lipid membranes could make it useful for delivering hydrophobic drugs.
Industry
In industry, this compound is explored for its potential use as a lubricant or surfactant. Its long hydrocarbon chains provide excellent lubrication properties, while its ester functional group can interact with various surfaces.
作用機序
The mechanism by which [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate exerts its effects is primarily through its interactions with lipid membranes. The long hydrocarbon chains allow it to embed within the lipid bilayer, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate
- [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] dodecanoate
Uniqueness
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate is unique due to its specific combination of chiral centers and long hydrocarbon chains. This gives it distinct physical and chemical properties compared to similar compounds. For example, its longer hydrocarbon chain compared to [(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] hexadecanoate provides it with higher hydrophobicity and different interaction profiles with lipid membranes.
特性
分子式 |
C42H84O2 |
|---|---|
分子量 |
621.1 g/mol |
IUPAC名 |
[(3S,4S,8R)-8-ethyl-3-[(3S)-octan-3-yl]-4-propylundecyl] octadecanoate |
InChI |
InChI=1S/C42H84O2/c1-7-13-15-16-17-18-19-20-21-22-23-24-25-26-28-35-42(43)44-37-36-41(39(12-6)33-27-14-8-2)40(31-10-4)34-29-32-38(11-5)30-9-3/h38-41H,7-37H2,1-6H3/t38-,39+,40+,41+/m1/s1 |
InChIキー |
ZOCUBYMFUKYASF-NSSKNNNCSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC[C@@H]([C@@H](CC)CCCCC)[C@@H](CCC)CCC[C@H](CC)CCC |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCC(C(CC)CCCCC)C(CCC)CCCC(CC)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


